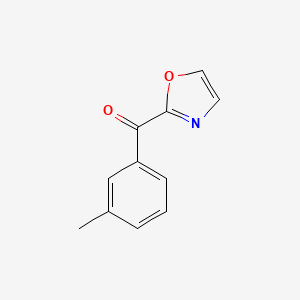

2-(3-Methylbenzoyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-3-2-4-9(7-8)10(13)11-12-5-6-14-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKZBYGGVZJBIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642069 |

Source

|

| Record name | (3-Methylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-56-3 |

Source

|

| Record name | (3-Methylphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Methylbenzoyl)oxazole: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 2-(3-Methylbenzoyl)oxazole (CAS No. 898759-56-3), a member of the versatile oxazole class of heterocyclic compounds. Oxazole derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities and their utility as synthetic intermediates.[1][2] This document delineates the molecular structure, physicochemical properties, and detailed spectroscopic profile of this compound. Furthermore, a robust, step-by-step synthetic protocol is presented, grounded in established methodologies for oxazole synthesis, to facilitate its laboratory preparation. The guide aims to serve as a foundational resource for researchers engaged in the design, synthesis, and application of novel oxazole-based molecules in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₁₁H₉NO₂, is an aromatic ketone featuring a central oxazole ring linked to a m-tolyl group via a carbonyl bridge.[3] The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a key pharmacophore found in numerous biologically active compounds.[1] The structural arrangement of this compound imparts a specific electronic and steric profile that dictates its reactivity and potential for molecular interactions.

The key physicochemical properties are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, experimental values for properties like melting and boiling points are not widely published and are therefore estimated based on structurally related compounds.

| Property | Value | Source |

| CAS Number | 898759-56-3 | [3] |

| Molecular Formula | C₁₁H₉NO₂ | [3] |

| Molecular Weight | 187.19 g/mol | [3] |

| IUPAC Name | (3-methylphenyl)(1,3-oxazol-2-yl)methanone | [3] |

| Appearance | Predicted: White to off-white solid | N/A |

| Melting Point | Predicted: ~70-90 °C | N/A |

| Boiling Point | Predicted: >300 °C | N/A |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, Acetone); Insoluble in water. | N/A |

Synthesis and Mechanistic Considerations

The synthesis of 2-substituted oxazoles can be achieved through various established methods, including the Robinson-Gabriel synthesis, the van Leusen reaction, or from carboxylic acids.[4][5] A highly efficient and practical approach for synthesizing this compound involves the activation of a carboxylic acid followed by a [3+2] cycloaddition with an isocyanide derivative. This method offers broad substrate scope and good functional group tolerance.[4]

The proposed synthesis begins with 3-methylbenzoic acid, which is activated in situ before reacting with an isocyanide like tosylmethyl isocyanide (TosMIC) or an isocyanoacetate. The mechanism proceeds through the formation of an acylpyridinium salt, which then undergoes cyclization to form the stable oxazole ring.[4]

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis from 3-Methylbenzoic Acid

This protocol is adapted from a general procedure for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids.[4]

Materials:

-

3-Methylbenzoic acid

-

4-Dimethylaminopyridine (DMAP)

-

Triflylpyridinium reagent (DMAP-Tf) or similar activating agent

-

Tosylmethyl isocyanide (TosMIC)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate

Procedure:

-

To a dry, screw-capped vial equipped with a magnetic stir bar, add 3-methylbenzoic acid (1.0 equiv), DMAP (1.5 equiv), and anhydrous DCM under a nitrogen atmosphere.

-

Stir the mixture at room temperature until all solids dissolve.

-

Add the activating agent (e.g., DMAP-Tf, 1.3 equiv) to the solution and continue stirring for 5 minutes at room temperature.

-

Add TosMIC (1.2 equiv) to the reaction mixture.

-

Transfer the vial to a preheated oil bath and stir at 40 °C for approximately 30-60 minutes. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by pouring the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Profile and Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The predicted spectral data, based on analysis of similar structures, are detailed below.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, CDCl₃, 500 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the m-tolyl and oxazole rings, as well as the methyl group singlet.

-

δ 8.0-8.2 ppm (m, 2H, oxazole H4 & H5)

-

δ 7.9-8.0 ppm (m, 2H, tolyl H2 & H6)

-

δ 7.4-7.5 ppm (m, 2H, tolyl H4 & H5)

-

δ 2.45 ppm (s, 3H, -CH₃)

-

-

¹³C NMR (Predicted, CDCl₃, 125 MHz): The carbon NMR will be characterized by the carbonyl carbon signal at the downfield end, followed by the aromatic and oxazole carbons, and the methyl carbon signal at the upfield end.

-

δ ~180 ppm (C=O)

-

δ ~162 ppm (oxazole C2)

-

δ ~145 ppm (oxazole C5)

-

δ ~139 ppm (tolyl C3)

-

δ ~136 ppm (tolyl C1)

-

δ ~135 ppm (tolyl C5)

-

δ ~130 ppm (tolyl C6)

-

δ ~129 ppm (tolyl C4)

-

δ ~128 ppm (oxazole C4)

-

δ ~127 ppm (tolyl C2)

-

δ ~21.5 ppm (-CH₃)

-

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

-

~3100 cm⁻¹: C-H stretching (aromatic and oxazole)

-

~1660-1680 cm⁻¹: Strong C=O stretching (aryl ketone)

-

~1580-1600 cm⁻¹: C=N stretching (oxazole ring)

-

~1450-1550 cm⁻¹: C=C stretching (aromatic rings)

-

~1050-1150 cm⁻¹: C-O-C stretching (oxazole ring)

Reactivity and Potential Applications

The chemical structure of this compound offers several sites for further functionalization, making it a valuable synthetic intermediate. The oxazole ring itself is a weak base.[8] The C2 position is susceptible to nucleophilic attack, while electrophilic substitution typically occurs at the C5 position, although it requires activating groups.[5][8] The carbonyl group can undergo typical ketone reactions, such as reduction to an alcohol or conversion to an imine.

Oxazole derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[1][6] The specific substitution pattern of this compound makes it a candidate for screening in various biological assays. Its potential to interact with biological targets like enzymes and receptors makes it an attractive scaffold for the development of novel therapeutic agents.

Caption: Potential application areas for this compound.

Conclusion

This compound is a structurally defined heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. This guide has provided a detailed summary of its chemical structure, core physicochemical properties, and a plausible, detailed protocol for its synthesis. The predicted spectroscopic data furnished herein should serve as a reliable reference for its characterization. Given the established biological importance of the oxazole scaffold, further investigation into the therapeutic potential of this compound and its derivatives is a promising avenue for future research.

References

-

This compound - CAS:898759-56-3. Maina Technology Mall-Aladdin Chemical Reagent. [Link]

-

Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. (2022-07-19). [Link]

-

Synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine 3. ResearchGate. [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH. [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. [Link]

-

1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. MDPI. [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. [Link]

-

Oxazole. Wikipedia. [Link]

-

Product Class 12: Oxazoles. Science of Synthesis. [Link]

-

Oxazoles for click chemistry II: synthesis of extended heterocyclic scaffolds. PMC. [Link]

-

METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. PharmaTutor. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. manalab.cn [manalab.cn]

- 4. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. rsc.org [rsc.org]

- 8. Oxazole - Wikipedia [en.wikipedia.org]

spectroscopic analysis of 2-(3-Methylbenzoyl)oxazole (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(3-Methylbenzoyl)oxazole

Introduction: The Imperative of Structural Elucidation

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This compound, a molecule featuring a heteroaromatic oxazole ring linked to a substituted benzoyl moiety, represents a scaffold with significant potential. The interplay between the electron-withdrawing benzoyl group and the unique electronic nature of the oxazole ring necessitates a rigorous, multi-faceted approach to structural confirmation. This guide provides a comprehensive examination of this compound through the primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our focus extends beyond mere data presentation to the underlying principles and causal logic that drive experimental design and spectral interpretation, ensuring a self-validating analytical workflow.

Logical Framework for Spectroscopic Analysis

The confirmation of a molecular structure is not a linear process but an integrated system of cross-verification. Each spectroscopic technique provides a unique piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework and electronic environments, IR spectroscopy identifies the functional groups present through their vibrational modes, and mass spectrometry determines the molecular mass and provides clues to the molecular formula and connectivity through fragmentation patterns.

Caption: Workflow for the spectroscopic confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, we anticipate distinct signals for the aromatic protons of the benzoyl ring, the oxazole ring protons, and the methyl group.

Caption: Atom numbering scheme for NMR spectral assignment.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is predicted to show signals in three distinct regions: the aromatic region (7.0-8.5 ppm), the oxazole proton region (7.0-8.0 ppm), and the aliphatic methyl region (~2.5 ppm). The benzoyl group, being electron-withdrawing, will deshield the attached aromatic protons, shifting them downfield.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2' | ~8.1 | Singlet (or narrow triplet) | - | Ortho to the carbonyl group, highly deshielded. Appears as a singlet due to meta coupling being small. |

| H-4' | ~7.8 | Doublet of doublets | Jortho ≈ 8.0, Jmeta ≈ 1.5 | Ortho to H-5' and meta to H-2' and H-6'. |

| H-5' | ~7.5 | Triplet | Jortho ≈ 8.0 | Coupled to two ortho protons (H-4' and H-6'). |

| H-6' | ~7.9 | Doublet | Jortho ≈ 8.0 | Ortho to H-5' and deshielded by proximity to the carbonyl group. |

| H-4 | ~7.3 | Singlet (or Doublet) | J ≈ 1.0-2.0 | Oxazole proton, typically appears in the aromatic region.[2] |

| H-5 | ~7.8 | Singlet (or Doublet) | J ≈ 1.0-2.0 | Oxazole proton, adjacent to the electron-withdrawing benzoyl group.[2] |

| -CH₃ | ~2.45 | Singlet | - | Protons of the methyl group on the benzoyl ring. |

Expert Insight: The precise splitting pattern of the 3-methylbenzoyl protons (H-2', H-4', H-5', H-6') can be complex. While presented as first-order patterns for clarity, they constitute a coupled spin system. Advanced 2D NMR techniques like COSY would be essential to definitively assign these coupled protons.[3]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their electronic environment. The carbonyl carbon is expected to be the most downfield signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~185 | Ketone carbonyl carbon, highly deshielded.[4] |

| C-2 | ~161 | Carbon of the oxazole ring attached to the benzoyl group and nitrogen.[5] |

| C-5 | ~152 | Oxazole ring carbon adjacent to oxygen. |

| C-4 | ~125 | Oxazole ring carbon. |

| C-1' | ~135 | Quaternary aromatic carbon attached to the carbonyl. |

| C-3' | ~138 | Quaternary aromatic carbon attached to the methyl group. |

| C-2', C-4', C-5', C-6' | 128 - 134 | Aromatic CH carbons of the benzoyl ring. |

| -CH₃ | ~21 | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. For this compound, the most prominent features will be the strong carbonyl stretch and the characteristic vibrations of the aromatic and heterocyclic rings.[6][7]

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic & Heterocyclic C-H Stretch | Medium to Weak |

| 2950 - 2850 | Aliphatic C-H Stretch (-CH₃) | Weak |

| ~1670 | C=O Stretch (Aryl Ketone) | Strong, Sharp |

| 1600 - 1450 | Aromatic & Heterocyclic C=C and C=N Stretches | Medium to Strong (multiple bands) |

| 1150 - 1050 | C-O-C Stretch (Oxazole Ring) | Medium |

| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong |

Expert Insight: The exact position of the C=O stretch is diagnostic. Conjugation with the aromatic ring and the oxazole ring typically lowers the frequency from a simple aliphatic ketone (~1715 cm⁻¹). The observed value around 1670 cm⁻¹ provides strong evidence for the aryl ketone structure. The pattern of C-H bending bands in the 900-675 cm⁻¹ region can also offer clues about the substitution pattern on the benzene ring.[7]

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through analysis of fragmentation patterns, corroborates the proposed structure. Using Electron Ionization (EI), we expect to see a clear molecular ion peak and several characteristic fragment ions.

Molecular Weight: C₁₁H₉NO₂ = 187.19 g/mol

Predicted Fragmentation Pathway

The most likely fragmentation pathways involve cleavage at the weakest bonds, particularly adjacent to the carbonyl group and within the heterocyclic ring.[8][9]

-

Molecular Ion (M⁺˙): The intact molecule with one electron removed. Expected at m/z = 187.

-

Formation of the 3-Methylbenzoyl Cation: Cleavage of the bond between the carbonyl carbon and the oxazole ring is a highly probable event, leading to the stable 3-methylbenzoyl cation.

-

m/z = 119: [CH₃-C₆H₄-CO]⁺

-

-

Formation of the Oxazolyl Cation: The corresponding cleavage could also result in the oxazolyl cation.

-

m/z = 68: [C₃H₂NO]⁺

-

-

Loss of CO: A characteristic fragmentation of ketones is the loss of a neutral carbon monoxide molecule.

-

m/z = 159: [M - CO]⁺˙

-

-

Further Fragmentation: The 3-methylbenzoyl cation (m/z 119) can further lose CO to form a tolyl cation.

-

m/z = 91: [CH₃-C₆H₄]⁺

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Experiments: Acquire a standard ¹H spectrum, a ¹³C{¹H} (proton-decoupled) spectrum. For unambiguous assignments, acquire 2D spectra such as ¹H-¹H COSY and ¹H-¹³C HSQC/HMBC.

-

Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1 mg) of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Background: Run a background scan of the empty sample compartment prior to sample analysis.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Instrument: Mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization Energy: 70 eV.

-

Inlet: Direct infusion or via Gas Chromatography (GC) inlet if sample purity is a concern.

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all relevant fragments.

-

Conclusion: A Cohesive Structural Narrative

The combination of NMR, IR, and MS provides a powerful and self-validating toolkit for the structural elucidation of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, confirming the presence and connectivity of the 3-methylbenzoyl and oxazole moieties. IR spectroscopy provides unequivocal evidence for the key functional groups, most notably the aryl ketone carbonyl. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation pattern that is perfectly consistent with the proposed structure. Each piece of data reinforces the others, leading to a high-confidence structural assignment essential for further research and development.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

-

Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Interpretation of 4-benzoyl butyric acid H-NMR Spectrum. Retrieved from [Link]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Oxazole. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2025). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) and (b) Calculated IR spectra of most stable oxazole-D2O and.... Retrieved from [Link]

-

MDPI. (n.d.). Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. Retrieved from [Link]

-

Peculiarities of 13C NMR Spectra of Benzoylformic Acid and its Esters. 1. Benzoyl Fragment. (n.d.). Retrieved from [Link]

-

Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

-

Semantic Scholar. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information A new superacid hafnium-based metal-organic framework.... Retrieved from [Link]

-

YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Oxazole. PubChem. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

VIPEr. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of compound 3a. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d][1][10] Azoles. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo[d][1][10]Azoles. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoxazole. NIST WebBook. Retrieved from [Link]

-

SciSpace. (1968). The mass spectra of some alkyl and aryl oxazoles. Retrieved from [Link]

-

Universidad de Zaragoza. (2021). Dissimilarity in the Chemical Behavior of Osmaoxazolium Salts and Osmaoxazoles: Two Different Aromatic Metalladiheterocycles. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]

- 3. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 4. Peculiarities of 13C NMR Spectra of Benzoylformic Acid and its Esters. 1. Benzoyl Fragment | Academic Journals and Conferences [science.lpnu.ua]

- 5. mdpi.com [mdpi.com]

- 6. journalspub.com [journalspub.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 2-Oxazoline synthesis [organic-chemistry.org]

solubility and stability of 2-(3-Methylbenzoyl)oxazole

An In-Depth Technical Guide to the Solubility and Stability of 2-(3-Methylbenzoyl)oxazole for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring an oxazole ring linked to a 3-methylbenzoyl group.[1] As with many oxazole-containing structures, it holds potential as a scaffold in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds.[2][3][4] The oxazole ring itself is an aromatic heterocycle that can participate in various non-covalent interactions, making it a valuable motif in drug design.[2] For any compound to be a viable drug candidate, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. These properties directly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development.[5]

This guide provides a comprehensive overview of the methodologies and theoretical considerations for characterizing the . As a Senior Application Scientist, the focus will be on not just the "how" but the "why," providing a rationale for experimental choices to ensure robust and reliable data generation.

Part 1: Solubility Characterization

Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed into the bloodstream. The solubility of a compound is influenced by its molecular structure, including its lipophilicity, crystal lattice energy, and ionizable groups. The oxazole ring in this compound is weakly basic.[6]

There are two primary types of solubility measurements relevant to drug discovery: kinetic and thermodynamic.[7]

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[8] It is a high-throughput screening method used in the early stages of drug discovery to quickly assess a large number of compounds.[7]

-

Thermodynamic Solubility: This is the true equilibrium solubility, where an excess of the solid compound is in equilibrium with the dissolved compound in a specific solvent system.[8] The shake-flask method is the gold standard for determining thermodynamic solubility.[9]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the most reliable for determining the thermodynamic solubility of a compound.[5][9]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

-

This compound (solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0 and 5.0

-

Purified water

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a UV detector

-

Validated analytical method for this compound

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to separate vials containing each of the buffer systems (PBS pH 7.4, citrate buffers pH 3.0 and 5.0, and purified water). An excess is visually confirmed by the presence of undissolved solid.

-

The rationale for using different pH values is to assess the impact of pH on the solubility of the weakly basic oxazole moiety.[8]

-

-

Equilibration:

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

-

Phase Separation:

-

After incubation, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent and analyze the concentration of this compound using a validated HPLC-UV method.

-

-

Data Interpretation:

-

The measured concentration represents the thermodynamic solubility of the compound in that specific medium.

-

Data Presentation:

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) |

| Purified Water | ~7 | 25 | Hypothetical Data |

| Citrate Buffer | 3.0 | 25 | Hypothetical Data |

| Citrate Buffer | 5.0 | 25 | Hypothetical Data |

| PBS | 7.4 | 25 | Hypothetical Data |

Note: The above table is for illustrative purposes. Actual data needs to be generated experimentally.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Part 2: Stability Assessment

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life.[11] Stability testing is crucial for identifying potential degradation products and establishing appropriate storage conditions.[11][12]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation pathways and develop stability-indicating analytical methods.[13][14] These studies expose the drug substance to various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[15][16]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

HPLC-UV/MS system

-

Photostability chamber

-

Oven

Methodology:

-

Acid Hydrolysis:

-

Dissolve this compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

-

Base Hydrolysis:

-

Dissolve the compound in 0.1 M NaOH and maintain at room temperature or slightly elevated temperature.

-

-

Oxidation:

-

Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in an oven (e.g., 70°C).

-

-

Photostability:

-

Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[15]

-

-

Sample Analysis:

-

At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-UV/MS method. The use of mass spectrometry is crucial for the identification of degradation products.

-

Data Presentation:

| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (m/z) |

| 0.1 M HCl | 24 h | 60°C | Hypothetical Data | Hypothetical Data |

| 0.1 M NaOH | 24 h | 40°C | Hypothetical Data | Hypothetical Data |

| 3% H₂O₂ | 24 h | RT | Hypothetical Data | Hypothetical Data |

| Thermal (solid) | 7 days | 70°C | Hypothetical Data | Hypothetical Data |

| Photolytic | 24 h | RT | Hypothetical Data | Hypothetical Data |

Note: The above table is for illustrative purposes. Actual data needs to be generated experimentally.

Potential Degradation Pathway: Hydrolysis

The oxazole ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to ring cleavage.[17]

Caption: Potential hydrolytic degradation of the oxazole ring.

Conclusion

A comprehensive understanding of the is fundamental for its advancement as a potential drug candidate. The methodologies outlined in this guide, from thermodynamic solubility determination using the shake-flask method to a systematic forced degradation study, provide a robust framework for generating the necessary data. These studies will not only elucidate the intrinsic physicochemical properties of the molecule but also inform formulation development, establish appropriate storage conditions, and ensure the development of a safe and effective therapeutic agent.

References

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

-

Forced Degradation Studies. Creative Biolabs. [Link]

-

How to Conduct Stability Studies for Small Molecule Drugs. StabilityStudies.in. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. LSS. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

This compound - CAS:898759-56-3. Mynacare. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

-

Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

-

Stability Study Protocols and Reports. Neopharm Labs. [Link]

-

Stability testing protocols. Slideshare. [Link]

-

QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. QualityHub. [Link]

-

Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research. [Link]

-

Oxazole. Wikipedia. [Link]

-

methyl benzoxole, 95-21-6. The Good Scents Company. [Link]

-

Benzoxazole | C7H5NO | CID 9228. PubChem. [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health. [Link]

-

2-Methylbenzoxazole | C8H7NO | CID 7225. PubChem. [Link]

-

Benzoxazole. Wikipedia. [Link]

-

Synthesis and Structure–Property Relationship of Amphiphilic Poly(2-ethyl-co-2-(alkyl/aryl)-2-oxazoline) Copolymers. National Institutes of Health. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health. [Link]

-

Synthesis of novel 2, 3, 5-tri-substituted thiazoles with anti-inflammatory and antibacterial effect causing clinical pathogens. PubMed. [Link]

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]

Sources

- 1. manalab.cn [manalab.cn]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. Oxazole - Wikipedia [en.wikipedia.org]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 12. pharmtech.com [pharmtech.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acdlabs.com [acdlabs.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Oxazole Moiety as a Privileged Scaffold in Nature

An In-depth Technical Guide to the Discovery and Natural Occurrence of Oxazole Derivatives

The 1,3-oxazole is a five-membered aromatic heterocycle characterized by the presence of one oxygen and one nitrogen atom.[1][2] While seemingly simple in structure, this scaffold is a recurring motif in a vast and structurally diverse array of natural products.[3][4] Its unique electronic properties and conformational rigidity, conferred by the planar ring system, make it a crucial component for molecular recognition and interaction with biological macromolecules.[5] The inclusion of the oxazole ring within a natural product often imparts significant biological activity, spanning antibacterial, antiviral, antifungal, cytotoxic, and anti-inflammatory properties.[3][6][7]

These bioactive metabolites are predominantly found in marine organisms, such as sponges, ascidians, and cyanobacteria, but are also produced by terrestrial microorganisms.[4][8][9] The remarkable structural diversity of these compounds—ranging from linear and cyclic peptides to complex macrolides and polyketides—highlights nature's ingenuity in utilizing the oxazole core to build potent chemical arsenals.[8] This guide provides a comprehensive exploration of the oxazole motif, from its initial chemical discovery to its widespread occurrence in nature, the biosynthetic pathways that create it, and the methodologies employed to isolate these valuable compounds.

Part 1: The Historical Discovery of the Oxazole Ring

The history of the oxazole ring is rooted in the foundational era of synthetic organic chemistry. Long before its discovery as a common natural product scaffold, chemists developed methods for its synthesis, driven by the pursuit of understanding heterocyclic chemistry.

Foundational Syntheses

Two classical name reactions stand as pillars in the history of oxazole synthesis and are still relevant today:

-

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of 2-acylaminoketones to form 2,5-disubstituted oxazoles.[1][2][10] It remains a robust method for accessing this substitution pattern.

-

Fischer Oxazole Synthesis (1896): Discovered by the Nobel laureate Emil Fischer, this reaction synthesizes 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[11][12] This was one of the earliest methods developed and was pivotal in the initial exploration of oxazole chemistry.[11]

More contemporary methods, such as the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC), have further expanded the synthetic chemist's toolkit for creating substituted oxazoles under mild conditions.[13][14] These synthetic advancements provided the chemical knowledge necessary to identify and later confirm the structures of oxazole-containing compounds isolated from natural sources.

Part 2: The Widespread Occurrence of Oxazoles in Nature

While the oxazole ring was first a creation of the chemist's flask, it was later discovered to be a prolific building block in nature's own synthetic endeavors. Marine invertebrates, in particular, are a treasure trove of these compounds.[8][15] It is now understood that many of these organisms derive their oxazole-containing metabolites from symbiotic microorganisms.[8]

Major Classes of Naturally Occurring Oxazole Derivatives

Oxazole natural products can be broadly categorized based on their overarching chemical structure.[8]

Caption: Generalized biosynthetic pathway for the formation of oxazole rings.

This biosynthetic logic, involving heterocyclization followed by oxidation, is a common strategy in nature for producing azole-containing peptide natural products, including the related thiazoles (derived from cysteine). [1][5]

Part 4: Experimental Protocols for Isolation

The discovery of novel oxazole-containing natural products relies heavily on robust isolation methodologies. Bioassay-guided fractionation is a classical and highly effective strategy for this purpose. [16]The process involves a systematic separation of a crude biological extract, where each step is monitored by a biological assay (e.g., cytotoxicity, antimicrobial activity) to track the compound of interest.

General Workflow: Isolation from Marine Sponges

Marine sponges are a particularly rich source of oxazole derivatives. [8][15][16]The following workflow details a generalized, self-validating protocol for the isolation of a bioactive oxazole metabolite. The causality behind each step is to progressively increase the purity of the target compound by exploiting its physicochemical properties.

Caption: Experimental workflow for bioassay-guided isolation of oxazole natural products.

Detailed Step-by-Step Methodology: Isolation of Neopeltolide

The following protocol is based on the principles used for the isolation of macrolides like Neopeltolide from deep-water sponges. [8][17][16] Objective: To isolate the cytotoxic macrolide Neopeltolide from a sponge of the family Neopeltidae.

Materials:

-

Frozen sponge material

-

Solvents: Ethanol (EtOH), n-Butanol (BuOH), Water (H₂O), Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH), Acetonitrile (ACN) (all HPLC grade)

-

Stationary Phases: Silica gel, Sephadex LH-20, C18 reversed-phase silica

-

Rotary evaporator, chromatography columns, HPLC system with UV detector, fraction collector

-

Cell lines for cytotoxicity assay (e.g., P388 murine leukemia)

Procedure:

-

Extraction (Rationale: To efficiently extract a broad range of metabolites from the biomass.) a. Thaw and dice the frozen sponge material (~1 kg). b. Submerge the biomass in 95% ethanol (3 x 2L), sonicating for 30 minutes for each extraction. c. Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude aqueous suspension.

-

Solvent-Solvent Partitioning (Rationale: To perform a preliminary separation based on polarity, removing highly non-polar lipids and highly polar salts.) a. Partition the aqueous suspension sequentially against hexane (3 x 1L) to remove non-polar compounds. The bioactivity is expected to remain in the aqueous layer. Self-Validation: Test a small, dried aliquot of the hexane layer for cytotoxicity; it should be inactive. b. Next, partition the remaining aqueous layer against ethyl acetate (3 x 1L). c. Finally, partition the remaining aqueous layer with n-butanol (3 x 1L). [16] d. Concentrate each partitioned layer (hexane, EtOAc, BuOH, aqueous) and subject them to the cytotoxicity assay. The majority of the activity should reside in the EtOAc or BuOH fraction for a macrolide of intermediate polarity like Neopeltolide.

-

Silica Gel Chromatography (Rationale: To separate compounds in the active fraction based on polarity using normal-phase chromatography.) a. Adsorb the active fraction (e.g., 5g of BuOH extract) onto a small amount of silica gel. b. Load the adsorbed material onto a silica gel column (e.g., 200g) equilibrated with a non-polar solvent (e.g., 100% hexane or dichloromethane). c. Elute the column with a stepwise gradient of increasing polarity (e.g., increasing percentages of ethyl acetate in hexane, followed by methanol in dichloromethane). d. Collect fractions (e.g., 20 mL each) and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles. e. Assay the combined fractions for cytotoxicity to identify the new, more enriched active fraction.

-

Size Exclusion Chromatography (Rationale: To separate molecules based on their size, removing polymeric material or smaller contaminants.) a. Dissolve the active fraction from the silica column in methanol. b. Apply the solution to a Sephadex LH-20 column equilibrated with methanol. c. Elute with methanol (isocratic elution) and collect fractions. d. Assay the fractions to locate the bioactivity.

-

High-Performance Liquid Chromatography (HPLC) (Rationale: To achieve final purification to >95% purity using high-resolution reversed-phase chromatography.) a. Dissolve the active fraction from the Sephadex column in a suitable solvent (e.g., methanol). b. Inject the sample onto a semi-preparative C18 HPLC column. c. Elute with an isocratic or gradient solvent system of water and acetonitrile (or methanol), monitoring the effluent with a UV detector (e.g., at 210 nm and 254 nm). d. Collect peaks corresponding to pure compounds. e. Verify the purity and confirm the bioactivity of the isolated peak corresponding to Neopeltolide. The pure compound is then ready for structure elucidation via NMR and mass spectrometry.

Conclusion

The discovery of the oxazole ring, initially a feat of synthetic chemistry, has blossomed into a major field of natural product research. The structural diversity and profound biological activities of naturally occurring oxazole derivatives, from marine and microbial sources, underscore their importance as leads for drug development. [3][18]Understanding their discovery, natural distribution, biosynthesis, and the methods for their isolation provides a critical foundation for researchers, scientists, and drug development professionals. As new screening technologies and "-omics" approaches continue to uncover novel biosynthetic gene clusters, the family of oxazole-containing natural products is poised to expand, offering new chemical entities for tackling human diseases. [16]

References

-

Gao, C., et al. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs. Available at: [Link]

-

Wikipedia contributors. (2023). Fischer oxazole synthesis. Wikipedia. Available at: [Link]

-

Zhang, M., et al. (2021). An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

-

Goel, N., et al. (2022). Synthesis of Oxazoles Containing CF3-Substituted Alcohol Unit via Tandem Cycloisomerization/Hydroxyalkylation from N-Propargylamides with Trifluoropyruvates. Molecules. Available at: [Link]

-

Wang, W., et al. (2017). Natural Products from Sponges. Marine Drugs. Available at: [Link]

-

de la Cruz-Cruz, J., et al. (2021). Naturally Occurring Oxazole-Containing Peptides. Molecules. Available at: [Link]

-

Wikipedia contributors. (2024). Oxazole. Wikipedia. Available at: [Link]

-

Lian, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]

-

A review on biological activities of oxazole derivatives. (2017). Semantic Scholar. Available at: [Link]

-

Lian, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

-

Davyt, D., & Serra, G. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Marine Drugs. Available at: [Link]

-

de la Cruz-Cruz, J., et al. (2021). Naturally Occurring Oxazole-Containing Peptides. MDPI. Available at: [Link]

-

Wipf, P. (2011). The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. Available at: [Link]

-

Singh, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Naik, C. G. (2016). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. Available at: [Link]

-

oxazole, n. meanings, etymology and more. Oxford English Dictionary. Available at: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2021). Taylor & Francis Online. Available at: [Link]

-

Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. Available at: [Link]

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

-

Oxazole.pdf. CUTM Courseware. Available at: [Link]

Sources

- 1. Oxazole - Wikipedia [en.wikipedia.org]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive review on biological activities of oxazole derivatives | Semantic Scholar [semanticscholar.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. mdpi.com [mdpi.com]

- 9. Making sure you're not a bot! [drs.nio.res.in]

- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 11. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Natural Products from Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-(3-Methylbenzoyl)oxazole (CAS 898759-56-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] As a privileged structure, the oxazole nucleus and its derivatives, particularly benzoxazoles, have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] This guide provides a comprehensive technical overview of a specific derivative, 2-(3-Methylbenzoyl)oxazole (CAS 898759-56-3), intended to support researchers and drug development professionals in their scientific endeavors. While this compound is a commercially available research chemical, detailed public data on its specific properties and biological activities are limited. Therefore, this guide will also leverage data from structurally related compounds to provide a broader context and predictive insights.

Chemical and Physical Properties

This compound is a small molecule with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol .

| Property | Value | Source |

| CAS Number | 898759-56-3 | [4] |

| Molecular Formula | C₁₁H₉NO₂ | [4] |

| Molecular Weight | 187.19 g/mol | [4] |

| IUPAC Name | (3-methylphenyl)(oxazol-2-yl)methanone | N/A |

| Synonyms | 2-(3-Methylbenzoyl)-1,3-oxazole | [4] |

| Appearance | Not publicly available | N/A |

| Melting Point | Not publicly available | N/A |

| Boiling Point | Not publicly available | N/A |

| Solubility | Not publicly available | N/A |

Chemical Structure

Figure 1: Chemical structure of this compound.

Synthesis and Reaction Chemistry

While a specific, detailed protocol for the synthesis of this compound is not publicly documented, the general synthesis of 2-substituted oxazoles is well-established in the literature. A common and effective method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones.[5]

General Synthetic Approach: Robinson-Gabriel Synthesis

This method provides a conceptual framework for the synthesis of this compound.

Figure 2: Conceptual synthetic pathway for this compound.

Illustrative Experimental Protocol (Adapted from general literature)

Disclaimer: This is a generalized protocol and has not been optimized for the synthesis of this compound. Appropriate safety precautions and reaction monitoring are essential.

-

Acylation: To a solution of aminoacetaldehyde dimethyl acetal in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine), slowly add 3-methylbenzoyl chloride at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-(3-methylbenzoyl)aminoacetaldehyde dimethyl acetal.

-

Hydrolysis: Treat the crude acetal with a mild acidic solution (e.g., formic acid) to hydrolyze the acetal to the corresponding aldehyde.

-

Cyclodehydration: Subject the resulting α-(3-methylbenzoylamino)acetaldehyde to a dehydrating agent (e.g., concentrated sulfuric acid or phosphorus pentoxide) to induce cyclization and form the oxazole ring.

-

Purification: Purify the final product by column chromatography on silica gel.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. However, based on the chemical structure, the following characteristic signals can be predicted:

-

¹H NMR:

-

Aromatic protons of the 3-methylphenyl group would appear in the aromatic region (δ 7.0-8.0 ppm).

-

A singlet for the methyl group protons would be expected around δ 2.4 ppm.

-

Protons of the oxazole ring would likely appear as distinct signals in the aromatic region.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon would be expected around δ 180-190 ppm.

-

Signals for the aromatic and oxazole ring carbons would appear in the δ 110-160 ppm range.

-

A signal for the methyl carbon would be present around δ 20-25 ppm.

-

-

IR Spectroscopy:

-

A strong absorption band corresponding to the C=O stretching of the ketone would be prominent around 1650-1700 cm⁻¹.

-

C=N and C=C stretching vibrations of the aromatic and oxazole rings would be observed in the 1400-1600 cm⁻¹ region.

-

C-O stretching bands would be present in the 1000-1300 cm⁻¹ range.

-

-

Mass Spectrometry:

-

The molecular ion peak [M]⁺ would be observed at m/z 187.

-

Characteristic fragmentation patterns would involve cleavage of the benzoyl group and fragmentation of the oxazole ring.

-

Potential Biological Activity and Applications in Drug Discovery

While no specific biological studies have been published for this compound, the broader class of oxazole and benzoxazole derivatives has demonstrated a wide range of pharmacological activities, making this compound a person of interest for screening and drug discovery programs.[1][6]

Potential Therapeutic Areas

-

Anticancer: Many benzoxazole derivatives have shown potent cytotoxic activity against various cancer cell lines.[2] The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

-

Anti-inflammatory: Substituted benzoxazoles have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their mechanism may involve the inhibition of cyclooxygenase (COX) enzymes.

-

Antimicrobial: The oxazole scaffold is present in several natural and synthetic compounds with antibacterial and antifungal properties.[6]

-

Antiviral: Certain benzoxazole derivatives have been reported to exhibit antiviral activity, including against HIV.[2]

The specific substitution pattern of this compound, with the methyl group at the meta-position of the benzoyl ring, could influence its biological activity and selectivity compared to other isomers. Further research is required to elucidate its specific mechanism of action and therapeutic potential.

Figure 3: Potential therapeutic areas for this compound based on related compounds.

Safety, Handling, and Storage

Specific safety data for this compound is not available. However, based on the safety data sheets (SDS) of structurally similar compounds, the following general precautions should be observed:[4][7][8][9]

-

Handling:

-

Storage:

-

First Aid:

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Suppliers

This compound is available from various chemical suppliers as a research chemical. Purity and available quantities may vary. It is recommended to request a certificate of analysis (CoA) from the supplier to verify the identity and purity of the compound.

-

Mainer Tech[4]

Conclusion

This compound represents an intriguing yet underexplored member of the pharmacologically significant oxazole family. While specific experimental data on its physicochemical properties and biological activity are currently limited in the public domain, its structural features suggest potential for further investigation in various drug discovery programs. This technical guide provides a foundational understanding of this compound, drawing upon established knowledge of related oxazole and benzoxazole derivatives. It is our hope that this compilation will serve as a valuable resource for researchers, stimulating further studies to unlock the full potential of this and similar molecules.

References

-

Mainer Tech. (n.d.). This compound. Retrieved from [Link][4]

-

CPAchem. (2023). Safety data sheet. Retrieved from [Link][9]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 16.[6]

-

Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.[1]

-

Khan, I., et al. (2017). Biological activities of benzoxazole and its derivatives. ResearchGate.[2]

- Google Patents. (2001). Process for the synthesis of trisubstituted oxazoles.

-

Google Patents. (1992). Preparation of 2-methylbenzoxazole. Retrieved from [2]

-

Wikipedia. (n.d.). Oxazole. Retrieved from [https://en.wikipedia.org/wiki/Oxazole][5]

Sources

- 1. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US5151523A - Preparation of 2-methylbenzoxazole - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. US6333414B1 - Process for the synthesis of trisubstituted oxazoles - Google Patents [patents.google.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. fr.cpachem.com [fr.cpachem.com]

An In-Depth Technical Guide to Predicting the Mechanism of Action of 2-(3-Methylbenzoyl)oxazole

Foreword: From Phenotype to Mechanism in Modern Drug Discovery

The journey of a novel chemical entity from initial discovery to a potential therapeutic is a complex expedition into the intricate landscape of cellular biology. While phenotypic screening can identify compounds with desirable biological effects, the critical next step is to unravel their mechanism of action (MoA).[1][2] Understanding how a molecule like 2-(3-Methylbenzoyl)oxazole exerts its effects at a molecular level is paramount for optimizing its efficacy, predicting potential side effects, and ultimately, developing safer and more effective drugs.[3][4][5] This guide provides a comprehensive, multi-faceted strategy for elucidating the MoA of this compound, integrating computational prediction with rigorous experimental validation.

Introduction to this compound: A Compound of Interest

The oxazole ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8] The specific compound, this compound, with its substituted benzoyl group, presents a unique chemical architecture that warrants investigation. While its precise biological activity is yet to be fully characterized, its structural similarity to other bioactive oxazole derivatives suggests it may interact with key cellular targets.[9][10] This guide will outline a systematic approach to predict and validate its MoA.

A Multi-pronged Approach to MoA Prediction

Our strategy for elucidating the MoA of this compound is a synergistic workflow that begins with broad, high-throughput computational methods and progressively narrows down to specific, hypothesis-driven experimental validation. This approach is designed to be both efficient and scientifically rigorous.

Stage 1: In Silico Target Prediction and Pathway Analysis

The initial phase of our investigation leverages the power of computational biology to generate testable hypotheses about the potential targets of this compound.[11][12][13] This in silico approach is cost-effective and provides a broad overview of the compound's potential biological interactions.[14][15]

2.1.1 Rationale for In Silico First Approach

Starting with computational methods allows us to cast a wide net and explore a vast target space without the immediate need for resource-intensive laboratory experiments.[15] By comparing the structure of this compound to large databases of known ligands and their targets, we can identify potential protein-binding partners and signaling pathways that are likely to be modulated by our compound.[11]

2.1.2 Experimental Protocol: In Silico Target Prediction Workflow

Objective: To identify a prioritized list of potential protein targets for this compound.

Methodology:

-

Compound Preparation:

-

Generate a 3D structure of this compound using computational chemistry software (e.g., ChemDraw, Avogadro).

-

Perform energy minimization of the structure to obtain a stable conformation.

-

-

Ligand-Based Target Prediction:

-

Utilize chemical similarity-based algorithms to screen databases like ChEMBL and PubChem.[11] These methods operate on the principle that structurally similar molecules often have similar biological activities.[11]

-

Employ pharmacophore modeling to identify the essential steric and electronic features of this compound that may be responsible for its biological activity.

-

-

Structure-Based Target Prediction (Reverse Docking):

-

Perform reverse docking screens against a library of known protein structures (e.g., from the Protein Data Bank - PDB).[16] This involves docking the 3D structure of our compound into the binding sites of a multitude of proteins to predict binding affinities.[16]

-

Utilize tools such as TarFisDock or idTarget for this purpose.[16]

-

-

Data Integration and Target Prioritization:

-

Consolidate the lists of potential targets generated from both ligand-based and structure-based methods.

-

Prioritize targets that are identified by multiple methods and are known to be involved in disease-relevant pathways.

-

Perform pathway analysis using tools like KEGG or Reactome to understand the biological context of the prioritized targets.

-

2.1.3 Visualization: In Silico Workflow

Caption: Workflow for in silico target prediction.

2.1.4 Hypothetical In Silico Results

Based on the known activities of other oxazole derivatives, our in silico analysis might point towards several potential target classes.[9][10]

| Target Class | Predicted Targets | Rationale |

| Protein Kinases | Aurora Kinase A, VEGFR2 | Many oxazole-containing compounds are known kinase inhibitors. |

| DNA Topoisomerases | Topoisomerase I, II | A potential mechanism for cytotoxic effects observed in some oxazoles. |

| Tubulin | Tubulin polymerization | Disruption of microtubule dynamics is a common anticancer MoA. |

| 5-Lipoxygenase (5-LOX) | 5-LOX | Some oxazole derivatives exhibit anti-inflammatory activity via this target.[17] |

These prioritized targets will form the basis of our experimental validation strategy.

Stage 2: Phenotypic Screening and Initial Experimental Validation

With a set of prioritized hypotheses from our in silico work, we now move to the laboratory to observe the effects of this compound on cellular systems. Phenotypic screening allows us to assess the compound's overall biological impact without a preconceived bias towards a single target.[2][18]

Rationale for Phenotypic Screening

Phenotypic screening is a powerful approach that can reveal unexpected mechanisms of action and is particularly valuable when the underlying biology of a disease is complex.[1][18] By observing the phenotypic changes induced by our compound, we can gain valuable insights into the cellular pathways it modulates.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

Objective: To characterize the cellular phenotype induced by this compound and to confirm its biological activity in a cellular context.

Methodology:

-

Cell Line Selection:

-

Choose a panel of human cancer cell lines relevant to the predicted targets (e.g., HeLa for cell cycle effects, HUVEC for angiogenesis).

-

Include a non-cancerous cell line (e.g., hTERT-RPE1) to assess general cytotoxicity.

-

-

Compound Treatment:

-

Treat the selected cell lines with a dose-response range of this compound (e.g., 0.1 nM to 100 µM).

-

Include appropriate positive and negative controls (e.g., known inhibitors of predicted targets, DMSO vehicle).

-

-

High-Content Imaging:

-

After a suitable incubation period (e.g., 24, 48, 72 hours), fix and stain the cells with a panel of fluorescent dyes to visualize key cellular components (e.g., Hoechst for nuclei, phalloidin for actin, MitoTracker for mitochondria).

-

Acquire images using a high-content imaging system.

-

-

Image Analysis:

-

Utilize image analysis software to quantify a wide range of cellular features, such as cell count, nuclear morphology, mitochondrial integrity, and cytoskeletal organization.

-

-

Phenotypic Profiling:

-

Compare the phenotypic profile of this compound-treated cells to a reference library of compounds with known mechanisms of action.

-

Visualization: Phenotypic Screening Workflow

Caption: Workflow for high-content phenotypic screening.

Hypothetical Phenotypic Results

Let's hypothesize that the phenotypic screen reveals a potent anti-proliferative effect in cancer cell lines, with cells arresting in the G2/M phase of the cell cycle and exhibiting abnormal mitotic spindles. This phenotype is consistent with the disruption of microtubule dynamics, strongly suggesting that tubulin is a primary target.

Stage 3: Target Deconvolution and Validation

The final stage of our investigation focuses on definitively identifying the molecular target(s) of this compound and validating its direct interaction. This process, known as target deconvolution, is essential for confirming our hypothesis generated from the phenotypic screen.[3][19][20]

Rationale for Target Deconvolution

While phenotypic screening tells us what the compound does to the cell, target deconvolution tells us how it does it.[3] Identifying the direct binding partner(s) of our compound is crucial for understanding its MoA at a molecular level.

Experimental Protocols for Target Deconvolution and Validation

4.2.1 Protocol 1: Affinity Chromatography

Objective: To isolate the protein(s) that directly bind to this compound from a complex cellular lysate.

Methodology:

-

Compound Immobilization:

-

Synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads).

-

Confirm that the modified compound retains its biological activity.

-

-

Affinity Chromatography:

-

Incubate the immobilized compound with a total cell lysate from a responsive cancer cell line.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive ligand or by changing buffer conditions.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands of interest and identify them using mass spectrometry (LC-MS/MS).

-

4.2.2 Protocol 2: In Vitro Tubulin Polymerization Assay

Objective: To directly assess the effect of this compound on tubulin polymerization.

Methodology:

-

Assay Setup:

-

Use a commercially available tubulin polymerization assay kit.

-

Incubate purified tubulin with GTP at 37°C in the presence of varying concentrations of this compound.

-

Include paclitaxel (a polymerization promoter) and nocodazole (a polymerization inhibitor) as positive controls.

-

-

Data Acquisition:

-

Monitor the change in absorbance at 340 nm over time, which is proportional to the extent of tubulin polymerization.

-

-

Data Analysis:

-

Calculate the IC50 value for the inhibition of tubulin polymerization by this compound.

-

4.2.3 Visualization: Hypothetical Signaling Pathway

Based on our findings, we can propose a signaling pathway for the action of this compound.

Caption: Proposed signaling pathway for this compound.

Conclusion: A Clear Path Forward

This in-depth technical guide has outlined a systematic and logical workflow for elucidating the mechanism of action of this compound. By integrating in silico prediction, phenotypic screening, and target deconvolution, we can confidently move from a compound of interest to a well-characterized molecule with a defined MoA. Our hypothetical case study, which identified tubulin as the primary target, demonstrates the power of this approach. The insights gained from such a comprehensive investigation are invaluable for the continued development of this compound as a potential therapeutic agent.

References

-

Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]

-

Califano, A., & Alvarez, M. J. (2015). New Algorithm Accurately Predicts Drug Mechanism of Action. Columbia University Department of Systems Biology. [Link]

-

Technology Networks. (2023). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

-

Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

-

Wang, Y., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406. [Link]

-

Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery, 16(8), 531–543. [Link]

-

Gfeller, D., & Michielin, O. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

-

Wikipedia. (n.d.). Phenotypic screening. [Link]

-

Oncodesign Services. (n.d.). Target Deconvolution | Drug Discovery | CRO services. [Link]

-

Al-Lazikani, B., & Workman, P. (2020). Computational analyses of mechanism of action (MoA): data, methods and integration. Drug Discovery Today: Technologies, 32-33, 1-10. [Link]

-

Gfeller, D., & Michielin, O. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

-

Singh, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of the Indian Chemical Society, 99(11), 100741. [Link]

-

Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. [Link]

-

Cerchia, C., et al. (2020). Recent Advances in In Silico Target Fishing. Molecules, 25(11), 2638. [Link]

-

Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. [Link]

-